

An In-depth Technical Guide to 2,5-Octanedione

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Compound of Interest

Compound Name: 2,5-Octanedione

Cat. No.: B2874583

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2,5-octanedione**, including its molecular formula and weight. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details experimental protocols for its characterization and illustrates its utility in synthetic chemistry.

Core Molecular Information

2,5-Octanedione, also known as octane-2,5-dione, is a dicarbonyl compound with the chemical formula $C_8H_{14}O_2$.^{[1][2][3]} It belongs to the class of gamma-diketones, characterized by two ketone functional groups separated by two methylene groups. This structural motif is a key precursor in the synthesis of various heterocyclic compounds.

Physicochemical Properties

The fundamental physicochemical properties of **2,5-octanedione** are summarized in the table below. These values are essential for its handling, purification, and application in various chemical reactions.

Property	Value	Source
Molecular Formula	C8H14O2	[1][2][3]
Molecular Weight	142.20 g/mol	[1]
CAS Number	3214-41-3	[1][2][3]
Appearance	Colorless liquid (presumed)	N/A
Boiling Point	105 °C at 15 Torr	N/A
Density	0.9635 g/cm ³	N/A
XLogP3-AA	0.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[2]
Topological Polar Surface Area	34.1 Å ²	[1][2]

Spectroscopic Data

The structural elucidation of **2,5-octanedione** is confirmed through various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented below.

NMR Spectroscopy

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹ H NMR	(Predicted)		
¹³ C NMR	(Predicted)		

Note: Experimentally obtained NMR data for **2,5-octanedione** is not readily available in public databases. The values above would be predicted based on its chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-octanedione** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1715	Strong	C=O stretching (ketone)
2870-2960	Medium-Strong	C-H stretching (alkane)

Data is generalized for aliphatic ketones.

Mass Spectrometry (MS)

The mass spectrum of **2,5-octanedione** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
142	Moderate	[M] ⁺ (Molecular Ion)
99	High	[M - C ₂ H ₅] ⁺
71	High	[M - C ₄ H ₇ O] ⁺ or [C ₄ H ₇ O] ⁺
43	High	[CH ₃ CO] ⁺

Experimental Protocols

General Synthesis of γ -Diketones via Hydrolysis of Furan Derivatives

A common and effective method for the synthesis of γ -diketones like **2,5-octanedione** is the acid-catalyzed hydrolysis of substituted furans. While a specific protocol for **2,5-octanedione** is not detailed in the provided search results, a general procedure for the analogous 2,5-hexanedione from 2,5-dimethylfuran can be adapted.

Objective: To synthesize a γ -diketone by hydrolyzing a 2,5-dialkylfuran.

Materials:

- 2,5-disubstituted furan (e.g., 2-ethyl-5-methylfuran for **2,5-octanedione** synthesis)
- Dilute sulfuric acid or acetic acid
- Sodium acetate (for neutralization)
- Diethyl ether or dichloromethane (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)
- Distilled water

Procedure:

- The 2,5-disubstituted furan is dissolved in an aqueous solution of a non-oxidizing acid, such as dilute sulfuric acid or acetic acid.
- The mixture is heated under reflux for a specified period, typically several hours, to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, the reaction mixture is neutralized. If an acid like sulfuric acid is used, a base such as sodium bicarbonate is carefully added. If acetic acid is the solvent, it can be partially removed by distillation.
- The aqueous solution is then extracted multiple times with an organic solvent like diethyl ether or dichloromethane.
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4), and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude γ -diketone.
- The crude product is then purified by vacuum distillation to obtain the pure **2,5-octanedione**.

Logical Relationship Diagram

The following diagram illustrates the Paal-Knorr synthesis, a classic organic reaction where a 1,4-dicarbonyl compound, such as **2,5-octanedione**, is used to synthesize a substituted furan. This reaction is typically acid-catalyzed.

Caption: Paal-Knorr synthesis of a furan from **2,5-octanedione**.

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